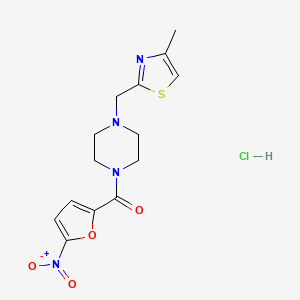
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride” is a chemical compound with the molecular formula C14H17ClN4O4S and a molecular weight of 372.82. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activity
- A study highlights the synthesis of derivatives similar to the specified compound, showing moderate to good antimicrobial activity (Mhaske et al., 2014).
- Another research demonstrates antibacterial activity in novel compounds, including derivatives of piperazine, against human pathogenic bacteria (Nagaraj et al., 2018).
- Synthesized compounds related to the specified molecule exhibit variable and modest activity against various strains of bacteria and fungi (Patel et al., 2011).
Anticancer and Anti-tuberculosis Studies
- Compounds similar in structure to the specified chemical have been screened for in vitro anticancer activity against human breast cancer cell lines, with some showing significant activity (Mallikarjuna et al., 2014).
Corrosion Inhibition
- A study on the corrosion inhibition of mild steel using organic inhibitors, including compounds related to the specified chemical, shows significant increases in inhibition efficiency (Singaravelu et al., 2022).
Other Applications
- Additional research involves the synthesis of related compounds with potential insecticidal activity and structural characterization in drug synthesis (Ding et al., 2019), (Eckhardt et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S.ClH/c1-10-9-23-12(15-10)8-16-4-6-17(7-5-16)14(19)11-2-3-13(22-11)18(20)21;/h2-3,9H,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILBCDCBFSDOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

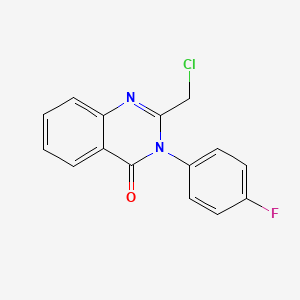
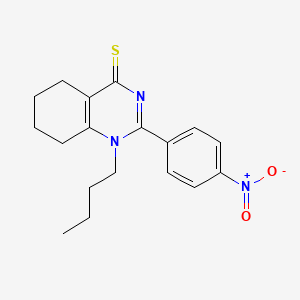
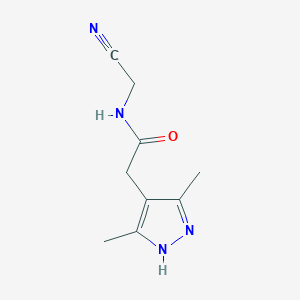

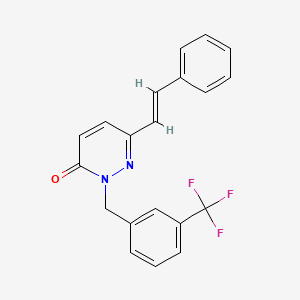
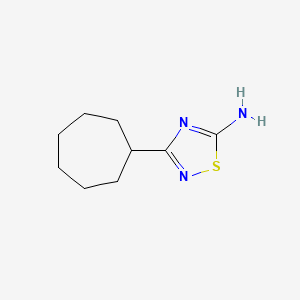
![1,6-Dimethyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2424211.png)
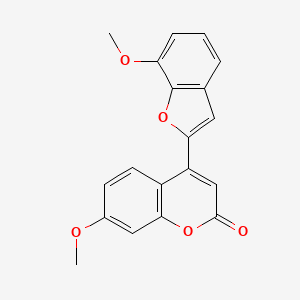


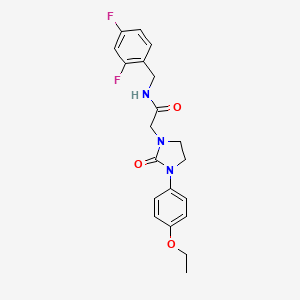
![(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol](/img/structure/B2424219.png)
![3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2424221.png)
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2424223.png)